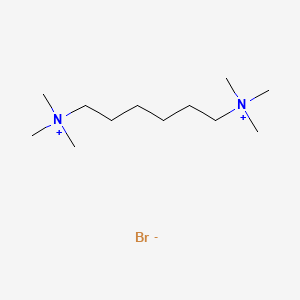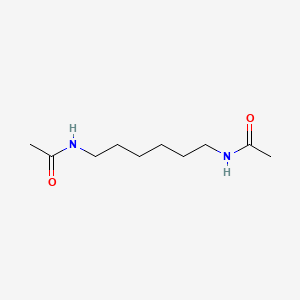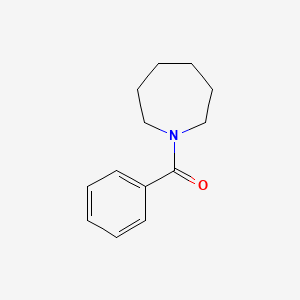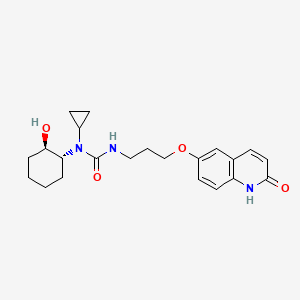
K134
描述
K-134 是一种有效的抗血小板药物,对磷酸二酯酶 3 (PDE3) 具有选择性抑制作用。 它以其通过抑制血栓形成来预防脑损伤的能力而闻名,使其成为预防与血小板过度聚集相关的脑梗死的有希望的药物 .
准备方法
合成路线及反应条件
K-134 的合成涉及对磷酸二酯酶 3 的抑制。具体的合成路线和反应条件是专有的,在公开文献中没有广泛披露。 已知该化合物是通过一系列化学反应合成的,这些反应涉及对 PDE3A 和 PDE3B 的选择性抑制 .
工业生产方法
K-134 的工业生产方法也是专有的。该化合物在受控环境中生产,以确保高纯度和功效。 生产过程涉及严格的质量控制措施,以保持该化合物的完整性 .
化学反应分析
反应类型
K-134 经历了几种类型的化学反应,包括:
氧化: K-134 可以进行氧化反应,尽管具体细节没有广泛公布。
还原: 该化合物在某些条件下也可以进行还原反应。
常用试剂和条件
与 K-134 相关的反应中使用的常用试剂包括:
胶原和 ADP: 这些试剂在体外用于诱导血小板聚集,而 K-134 以剂量依赖性方式抑制血小板聚集.
光化学试剂: 用于光血栓形成卒中模型以诱导动脉血小板聚集.
形成的主要产物
与 K-134 相关的反应形成的主要产物主要与它的抗血栓作用有关。 这些包括抑制血小板聚集和减少脑梗塞面积 .
科学研究应用
K-134 具有广泛的科学研究应用,包括:
作用机制
K-134 通过选择性抑制磷酸二酯酶 3 (PDE3) 发挥作用。这种抑制阻止了环磷酸腺苷 (cAMP) 的分解,导致血小板内 cAMP 水平升高。 升高的 cAMP 水平抑制血小板聚集和血栓形成,从而降低了脑梗死的风险 . K-134 的分子靶点包括 PDE3A 和 PDE3B,它们是参与调节血小板功能的关键酶 .
相似化合物的比较
K-134 通常与其类似物西洛他唑进行比较。 虽然两种化合物都是 PDE3 抑制剂,但 K-134 在抑制血小板聚集和血栓形成方面更有效 . 其他类似化合物包括:
西洛他唑: 另一种 PDE3 抑制剂,但与 K-134 相比效力较低.
维斯那林酮: 一种混合 PDE3 抑制剂和离子通道调节剂,具有正性肌力作用.
OPC18750 HCl: 一种用于研究各种疾病的潜在 PDE 抑制剂.
属性
IUPAC Name |
1-cyclopropyl-1-[(1R,2R)-2-hydroxycyclohexyl]-3-[3-[(2-oxo-1H-quinolin-6-yl)oxy]propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c26-20-5-2-1-4-19(20)25(16-7-8-16)22(28)23-12-3-13-29-17-9-10-18-15(14-17)6-11-21(27)24-18/h6,9-11,14,16,19-20,26H,1-5,7-8,12-13H2,(H,23,28)(H,24,27)/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGNGSQNNMKROG-WOJBJXKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C2CC2)C(=O)NCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(C2CC2)C(=O)NCCCOC3=CC4=C(C=C3)NC(=O)C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172346 | |
| Record name | K-134 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189362-06-9 | |
| Record name | K-134 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189362069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | K-134 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | K-134 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K-134 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9J6NK6W4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


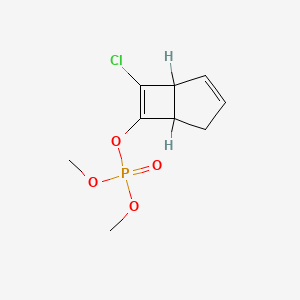

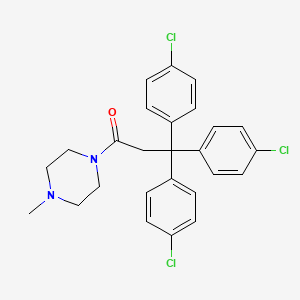
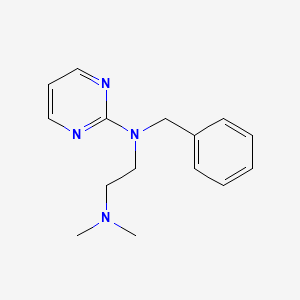
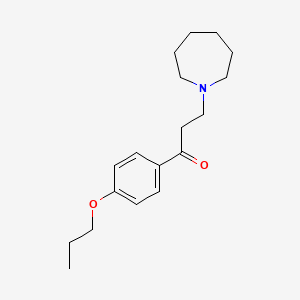


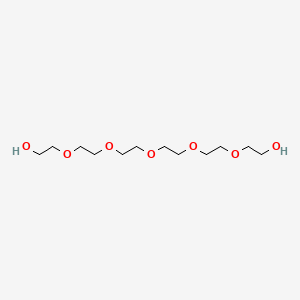

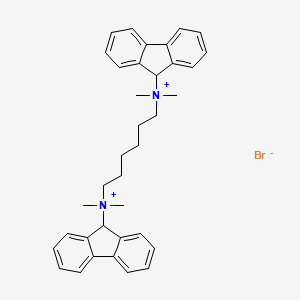
![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)
